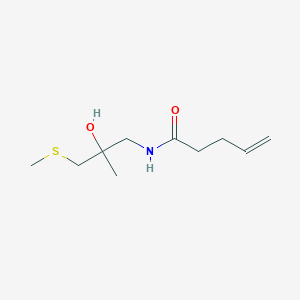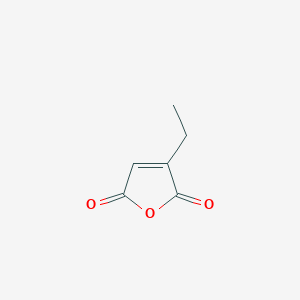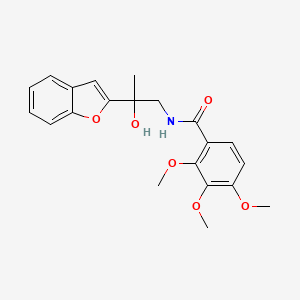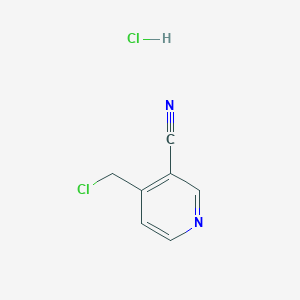
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide has a wide range of potential applications in scientific research. It has been shown to have antimicrobial properties and can be used to inhibit the growth of various bacterial and fungal strains. This compound has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is not fully understood, but it is believed to work by disrupting the cellular membrane of microorganisms and inducing oxidative stress. This results in cell death and inhibition of growth. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and α-glucosidase. This compound also has antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide in lab experiments is its high purity and stability. This compound is synthesized using a specific method that ensures high yield and purity, making it ideal for use in research. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide. One direction is to further explore its antimicrobial properties and investigate its potential use as an alternative to traditional antibiotics. Another direction is to study its potential use in cancer treatment and explore its mechanism of action in more detail. Additionally, researchers may investigate its potential use in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a compound with significant potential in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and its antimicrobial and anticancer properties have been extensively studied. While its mechanism of action is not fully understood, it is believed to work by disrupting cellular membranes and inducing oxidative stress. This compound has various biochemical and physiological effects and has potential future applications in many areas of research.
Méthodes De Synthèse
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is synthesized using a specific method that involves the reaction of 4-pentenoyl chloride with 2-(methylthio)ethanol in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized for high yield and purity and is widely used in research labs.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZAUJRVNHSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)
![N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2852594.png)

![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2852598.png)
![N-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2852600.png)
![5-[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852602.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2852604.png)

![N-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2852607.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid](/img/structure/B2852608.png)

![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)


